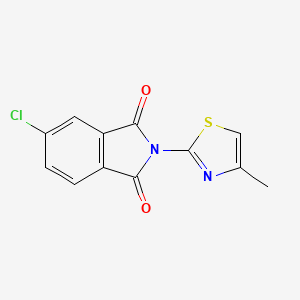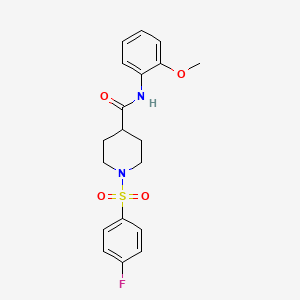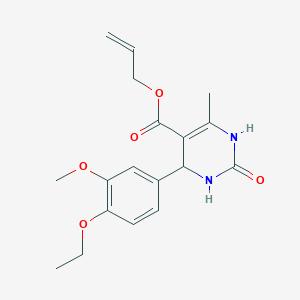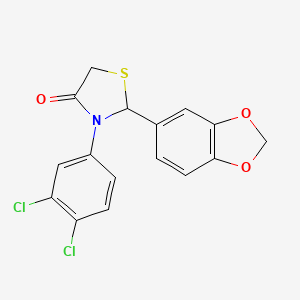
5-Chloro-2-(4-methyl-1,3-thiazol-2-yl)isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-(4-methyl-1,3-thiazol-2-yl)isoindole-1,3-dione is a heterocyclic compound that features both thiazole and isoindole moieties. The presence of these two distinct rings in its structure makes it an interesting subject for research in various fields, including medicinal chemistry and materials science. The compound’s unique structure allows it to exhibit a range of biological activities, making it a potential candidate for drug development and other applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(4-methyl-1,3-thiazol-2-yl)isoindole-1,3-dione typically involves the formation of the thiazole ring followed by its attachment to the isoindole moiety. One common method involves the reaction of 4-methyl-2-aminothiazole with phthalic anhydride in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as chloroform or ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-(4-methyl-1,3-thiazol-2-yl)isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Aplicaciones Científicas De Investigación
5-Chloro-2-(4-methyl-1,3-thiazol-2-yl)isoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a candidate for developing new drugs, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-(4-methyl-1,3-thiazol-2-yl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2-methyl-4-isothiazolin-3-one: Known for its antimicrobial properties.
2-Aminothiazole: Used as a precursor for various pharmaceuticals.
Thiazole: A basic heterocyclic compound with diverse biological activities.
Uniqueness
5-Chloro-2-(4-methyl-1,3-thiazol-2-yl)isoindole-1,3-dione stands out due to its combined thiazole and isoindole structure, which imparts unique chemical and biological properties. This dual-ring system enhances its potential for various applications, making it a valuable compound for further research and development .
Propiedades
IUPAC Name |
5-chloro-2-(4-methyl-1,3-thiazol-2-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2O2S/c1-6-5-18-12(14-6)15-10(16)8-3-2-7(13)4-9(8)11(15)17/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLHGOWSSXLLCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)N2C(=O)C3=C(C2=O)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-[[2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]acetyl]amino]benzoate](/img/structure/B5236417.png)

![3-bromo-N-[(2-bromo-4-methylphenyl)carbamoyl]propanamide](/img/structure/B5236427.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5236434.png)
![N-allyl-2-[3-(benzylthio)propanoyl]hydrazinecarbothioamide](/img/structure/B5236447.png)
![9-[3-(4-Fluorophenoxy)propyl]carbazole](/img/structure/B5236469.png)
![benzyl 2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate](/img/structure/B5236479.png)

![N-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-nitrobenzamide](/img/structure/B5236492.png)
![1-[1-(2-methylbenzyl)-4-piperidinyl]-N,N-bis(3-pyridinylmethyl)methanamine](/img/structure/B5236497.png)
![(5E)-1-(4-bromo-2-methylphenyl)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5236503.png)
